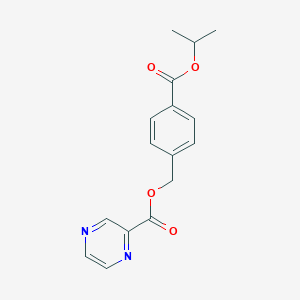![molecular formula C23H29N3O B246982 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone, also known as PPAP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PPAP belongs to the family of phenylpiperazine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor and a serotonin receptor agonist. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Biochemical and physiological effects:
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been found to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to increase the levels of BDNF, which is important for neuronal survival and plasticity. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone. These include further studies on its potential therapeutic applications, including its use in the treatment of neurodegenerative disorders and mood disorders. There is also a need for further studies on its safety and efficacy in humans, as well as studies on its potential side effects and interactions with other drugs.
Synthesemethoden
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 4-piperidinone in the presence of a reducing agent. Other methods include the reaction of 4-phenylpiperazine with 4-piperidinylbenzaldehyde or 4-piperidinylacetophenone in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. 2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
|---|---|
Molekularformel |
C23H29N3O |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
InChI-Schlüssel |
PWMGGTUTVOKGOM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)

![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)


![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)